Cas no 72928-01-9 (3-Cyclohexene-1-carbonitrile,4-methyl-5-(3-methyl-2-buten-1-yl)-)

3-Cyclohexene-1-carbonitrile,4-methyl-5-(3-methyl-2-buten-1-yl)- structure
72928-01-9 structure
Product name:3-Cyclohexene-1-carbonitrile,4-methyl-5-(3-methyl-2-buten-1-yl)-
CAS No:72928-01-9
MF:C13H19N
MW:189.29666
CID:568053
PubChem ID:175286

3-Cyclohexene-1-carbonitrile,4-methyl-5-(3-methyl-2-buten-1-yl)- Chemical and Physical Properties

Names and Identifiers

    • 3-Cyclohexene-1-carbonitrile,4-methyl-5-(3-methyl-2-buten-1-yl)-
    • 4-methyl-5-(3-methylbut-1-en-2-yl)cyclohex-3-ene-1-carbonitrile
    • 4-methyl-5-(3-methylbuten-2-yl)cyclohex-3-ene-1-carbonitrile
    • 3-Cyclohexene-1-carbonitrile, 4-methyl-5-(3-methyl-2-butenyl)-
    • 4-Methyl-5-(3-methyl-2-butenyl)-3-cyclohexene-1-carbonitrile
    • 4-methyl-5-(3-methylbut-2-en-1-yl)cyclohex-3-ene-1-carbonitrile
    • DTXSID80888207
    • 72928-01-9
    • 3-Cyclohexene-1-carbonitrile, 4-methyl-5-(3-methyl-2-buten-1-yl)-
    • EINECS 277-042-3
    • Inchi: InChI=1S/C13H19N/c1-10(2)4-7-13-8-12(9-14)6-5-11(13)3/h4-5,12-13H,6-8H2,1-3H3
    • InChI Key: DOAJNMLFKJDTEV-UHFFFAOYSA-N
    • SMILES: CC1=CCC(CC1CC=C(C)C)C#N

Computed Properties

  • Exact Mass: 189.15187
  • Monoisotopic Mass: 189.152
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 296
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 23.8Ų

Experimental Properties

  • Density: 0.91
  • Boiling Point: 293.8°C at 760 mmHg
  • Flash Point: 107.6°C
  • Refractive Index: 1.489
  • PSA: 23.79

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